molecular formula C12H10N2O5 B1429950 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1423026-99-6

4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1429950
CAS No.: 1423026-99-6
M. Wt: 262.22 g/mol
InChI Key: WYBCLGBJJXQTPA-UHFFFAOYSA-N
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Description

4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the carboxymethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxymethoxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The phenyl group may participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 3-(4-(carboxymethoxy)phenyl)propanoic acid
  • 1,3,5-tris(carboxymethoxy)benzene acid
  • 4-aminocinnamic acid

Comparison: 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its pyrazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-(carboxymethoxy)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-10(16)7-19-9-6-14(13-11(9)12(17)18)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBCLGBJJXQTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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